BAY-293 is a potent, selective, small-molecule inhibitor of Son of Sevenless 1 (SOS1) [, ]. SOS1 is a guanine nucleotide exchange factor (GEF) that activates the RAS protein by facilitating the exchange of GDP for GTP [, ]. Mutant KRAS proteins are frequently found in various cancers and contribute to uncontrolled cell growth and proliferation []. By inhibiting SOS1, BAY-293 prevents the activation of KRAS, thus offering a potential therapeutic strategy for treating KRAS-driven cancers [, ].
While a detailed molecular structure analysis is not included in the provided papers, one paper mentions the use of crystal structures of KRASG12C-SOS1, SOS1, and SOS2 to elucidate the binding sites, mode of action, and selectivity of BAY-293 []. This suggests that structural information played a role in understanding the compound's interactions with its target.
BAY-293 acts by disrupting the interaction between KRAS and SOS1 [, ]. It achieves this by binding to a hydrophobic pocket at the catalytic site of SOS1 [, ]. This binding prevents the formation of the KRAS-SOS1 complex, thereby inhibiting the exchange of GDP for GTP and blocking the activation of KRAS [, ]. By inhibiting this interaction, BAY-293 reduces the levels of active, GTP-bound KRAS, leading to a downstream inhibition of the RAS-RAF-MEK-ERK signaling pathway []. This pathway is frequently dysregulated in cancer cells and contributes to uncontrolled cell growth and proliferation.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2